molecular formula C10H22ClNO2 B1394789 4-(2-Propoxyethoxy)piperidine hydrochloride CAS No. 1220037-06-8

4-(2-Propoxyethoxy)piperidine hydrochloride

Cat. No.: B1394789
CAS No.: 1220037-06-8
M. Wt: 223.74 g/mol
InChI Key: GELOXEGYSVXTBJ-UHFFFAOYSA-N
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Description

4-(2-Propoxyethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-(2-Propoxyethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve continuous flow reactions to ensure high yield and purity .

Chemical Reactions Analysis

4-(2-Propoxyethoxy)piperidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

4-(2-Propoxyethoxy)piperidine hydrochloride is used in various scientific research applications, including:

Comparison with Similar Compounds

4-(2-Propoxyethoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(2-propoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-2-7-12-8-9-13-10-3-5-11-6-4-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELOXEGYSVXTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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